molecular formula C16H15NO4S B10875709 2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

Cat. No.: B10875709
M. Wt: 317.4 g/mol
InChI Key: NWSBHIGLNBNYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is a complex organic compound with a molecular formula of C16H15NO4S. This compound features a benzoic acid core with a methoxyaniline and oxoethylsulfanyl substituent. It is primarily used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyaniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester
  • 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid

Uniqueness

2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyaniline and oxoethylsulfanyl substituents provide a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C16H15NO4S/c1-21-12-8-6-11(7-9-12)17-15(18)10-22-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

NWSBHIGLNBNYDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O

Origin of Product

United States

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